Cas no 158846-17-4 (2(5H)-Furanone,4-[(1E)-2-[(1S,2S,4aR,4bS,8aS,10aR)-2-[(acetyloxy)methyl]tetradecahydro-2-hydroxy-4b,8,8,10a-tetramethyl-1-phenanthrenyl]ethenyl]-5-hydroxy-)
![2(5H)-Furanone,4-[(1E)-2-[(1S,2S,4aR,4bS,8aS,10aR)-2-[(acetyloxy)methyl]tetradecahydro-2-hydroxy-4b,8,8,10a-tetramethyl-1-phenanthrenyl]ethenyl]-5-hydroxy- structure](https://fr.kuujia.com/scimg/cas/158846-17-4x500.png)
158846-17-4 structure
Nom du produit:2(5H)-Furanone,4-[(1E)-2-[(1S,2S,4aR,4bS,8aS,10aR)-2-[(acetyloxy)methyl]tetradecahydro-2-hydroxy-4b,8,8,10a-tetramethyl-1-phenanthrenyl]ethenyl]-5-hydroxy-
Numéro CAS:158846-17-4
Le MF:C27H40O6
Mégawatts:460.602909088135
CID:225738
2(5H)-Furanone,4-[(1E)-2-[(1S,2S,4aR,4bS,8aS,10aR)-2-[(acetyloxy)methyl]tetradecahydro-2-hydroxy-4b,8,8,10a-tetramethyl-1-phenanthrenyl]ethenyl]-5-hydroxy- Propriétés chimiques et physiques
Nom et identifiant
-
- 2(5H)-Furanone,4-[(1E)-2-[(1S,2S,4aR,4bS,8aS,10aR)-2-[(acetyloxy)methyl]tetradecahydro-2-hydroxy-4b,8,8,10a-tetramethyl-1-phenanthrenyl]ethenyl]-5-hydroxy-
- 2(5H)-Furanone,4-[(1E)-2-[(1S,2S,4aR,4bS,8aS,10aR)-2-[(acetyloxy)methyl]tetradecahydro-2-hydroxy-4b,8,8,10a-tetramethyl-1-phe
- (-)-SpongianolideA
- Spongianolide A
- 2(5H)-Furanone, 4-[(1E)-2-[(1S,2S,4aR,4bS,8aS,10aR)-2-[(acetyloxy)methyl]tetradecahydro-2-hydroxy-4b,8,8,10a-tetramethyl-1-phenanthrenyl]ethenyl]-5-hydroxy-
-
- Piscine à noyau: 1S/C27H40O6/c1-17(28)32-16-27(31)14-10-20-25(4)12-6-11-24(2,3)19(25)9-13-26(20,5)21(27)8-7-18-15-22(29)33-23(18)30/h7-8,15,19-21,23,30-31H,6,9-14,16H2,1-5H3/b8-7+/t19-,20+,21-,23?,25-,26+,27+/m0/s1
- La clé Inchi: BPTQNEYHUCKNPL-MBSBVOQSSA-N
- Sourire: O1C(O)C(/C=C/[C@H]2[C@@]3(C)[C@@]([H])([C@]4(C)[C@@]([H])(CC3)C(C)(C)CCC4)CC[C@]2(COC(C)=O)O)=CC1=O
Propriétés calculées
- Qualité précise: 460.2826
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 33
- Le xlogp3: 6.732
Propriétés expérimentales
- Dense: 1.213±0.06 g/cm3(Predicted)
- Point d'ébullition: 584.4±50.0 °C(Predicted)
- Le PSA: 93.06
- Le PKA: 9.75±0.40(Predicted)
2(5H)-Furanone,4-[(1E)-2-[(1S,2S,4aR,4bS,8aS,10aR)-2-[(acetyloxy)methyl]tetradecahydro-2-hydroxy-4b,8,8,10a-tetramethyl-1-phenanthrenyl]ethenyl]-5-hydroxy- Littérature connexe
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
Classification associée
- Solvants et chimiques organiques Composés organiques Lipides et molécules semblables aux lipides lipides prényles Cheilanthane sesterterpenoids
- Solvants et chimiques organiques Composés organiques Lipides et molécules semblables aux lipides lipides prényles sésterpénoides Cheilanthane sesterterpenoids
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